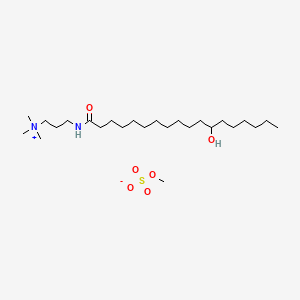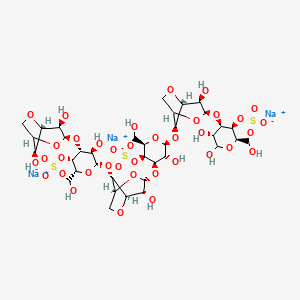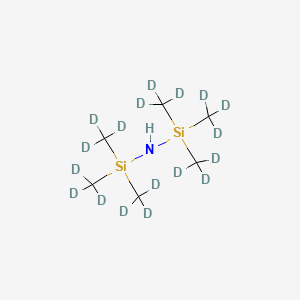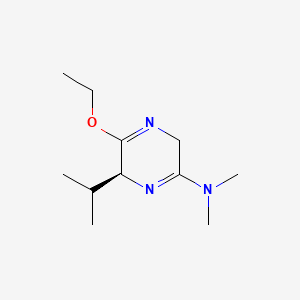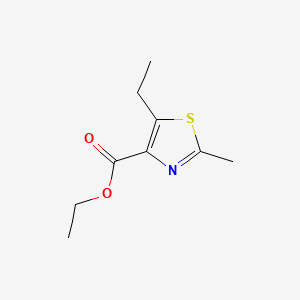
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Overview
Description
“Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” is a chemical compound with the molecular formula C11H9F3O3 . It is an off-white solid and is used as a synthetic intermediate in the synthesis of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes .
Synthesis Analysis
The synthesis of “this compound” involves three stages :Molecular Structure Analysis
The molecular weight of “this compound” is 246.18 g/mol . The InChI string representation of its structure isInChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 . Chemical Reactions Analysis
“this compound” is a useful synthetic intermediate in the synthesis of Sitagliptin , a trizolopyrazine dipeptidyl peptidase (DPP) IV inhibitor for the treatment of type II diabetes .Physical And Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 246.18 g/mol . Its computed properties include a XLogP3-AA of 1.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 246.05037863 g/mol, a monoisotopic mass of 246.05037863 g/mol, a topological polar surface area of 43.4 Ų, and a heavy atom count of 17 .Scientific Research Applications
Synthesis of Highly Functionalized Cyclohexene Derivatives : A study demonstrated the synthesis of substituted 4-alkyl-6-oxo-4-cyclohexene-1,3-dicarboxylates using a novel Michael-Wittig condensation involving Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Moorhoff, 1997).
Preparation of Sitagliptin and Derivatives : Research outlined a new synthetic strategy for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, crucial for the preparation of sitagliptin, a drug for treating type 2 diabetes. The process involves Pd-catalyzed coupling and L-proline catalyzed reaction, leading to a high yield of the product (Fıstıkçı et al., 2012).
Enzyme Engineering for Antidiabetic Drug Synthesis : A PluriZyme, TR2E2, was developed to efficiently convert this compound into 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for antidiabetic drugs synthesis. This process involves a cascade reaction through the hydrolytic and transaminase sites of the enzyme (Roda et al., 2022).
Spectroscopic Investigation and Molecular Docking : Studies on compounds similar to this compound, like 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA), have been conducted. These involve spectroscopic investigations, vibrational assignments, Fukui functions, and molecular docking evaluations to assess their potential as nonlinear optical (NLO) materials and for interactions with proteins (Vanasundari et al., 2017).
Enzymatic Route for Synthesis of Sitagliptin Intermediate : An enzymatic route using an aminotransferase was reported for synthesizing a sitagliptin intermediate. This process showed significant biocatalytic performance, contributing to the pharmaceutical synthesis of sitagliptin (Hou et al., 2016).
Autoignition Study in Biofuel : A detailed analysis of the autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters used in biodiesel fuel, was performed. This included examining thermodynamics and kinetics of radicals derived from methyl butanoate, providing insights into its role as a biofuel component (Jiao et al., 2015).
Mechanism of Action
As a synthetic intermediate in the synthesis of Sitagliptin , “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” contributes to the mechanism of action of Sitagliptin. Sitagliptin is a DPP-4 inhibitor that works by increasing the levels of incretin hormones, which help to control blood sugar by increasing insulin release, especially after a meal .
Safety and Hazards
Future Directions
As a synthetic intermediate in the synthesis of Sitagliptin , “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” plays a crucial role in the production of this important medication for the treatment of type II diabetes . Future research and development efforts may focus on improving the synthesis process of this compound to increase yield, reduce costs, and minimize environmental impact.
properties
IUPAC Name |
methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLWVSUKUDAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652348 | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
769195-26-8 | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is the significance of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in the context of the research article?
A1: this compound serves as a crucial starting material for synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid. [] This amino acid is a key intermediate in producing certain antidiabetic drugs. The research highlights a novel enzymatic cascade reaction using a PluriZyme called TR2E2 to efficiently convert the methyl ester to the desired amino acid.
Q2: Can you elaborate on the catalytic conversion of this compound as described in the research?
A2: The engineered PluriZyme, TR2E2, exhibits both hydrolase and transaminase activities within a single scaffold. [] This enables a two-step cascade reaction:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



